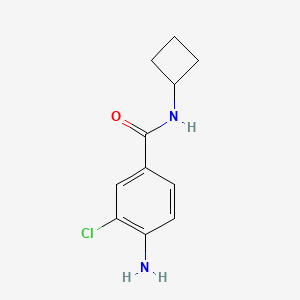

4-amino-3-chloro-N-cyclobutylbenzamide

Description

Contextualization within Amide-Based Chemical Scaffolds in Medicinal Chemistry

The amide functional group is a cornerstone of medicinal chemistry, integral to the structure of countless biologically active molecules, including numerous blockbuster drugs. nih.gov Amide bonds are prized for their unique ability to participate in hydrogen bonding, a fundamental interaction in molecular recognition and binding to biological targets. nih.gov This capacity for hydrogen bonding, combined with their metabolic stability, makes amide-containing scaffolds highly valuable in the design of new therapeutic agents. nih.govacs.org

Amide-based scaffolds are prevalent in a diverse range of pharmaceuticals, from local anesthetics like lidocaine (B1675312) to antiviral medications. nih.gov The versatility of the amide group allows medicinal chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, permeability, and metabolic stability, all of which are critical for its efficacy as a drug. acs.org The strategic incorporation of amide functionalities can lead to enhanced potency, improved selectivity, and better pharmacokinetic profiles. acs.org Consequently, research into novel amide derivatives continues to be a vibrant and essential area of drug discovery. nih.govamidetech.com

Significance of the Cyclobutyl Moiety in Benzamide (B126) Derivatives and its Contribution to Potential Biological Activity

The inclusion of a cyclobutyl group in a drug candidate is a deliberate design choice aimed at influencing its biological activity and pharmacokinetic properties. The cyclobutyl moiety can introduce conformational rigidity to an otherwise flexible molecule. nih.gov This restriction of movement can lock the molecule into a bioactive conformation, leading to a significant increase in binding affinity for its target. In some instances, the introduction of a cyclobutyl group has resulted in a tenfold increase in potency compared to more flexible analogues. nih.gov

Furthermore, the hydrophobic nature of the cyclobutyl ring can enhance a molecule's ability to penetrate cell membranes and interact with hydrophobic pockets within a protein's binding site. nih.gov Research has shown that cyclobutyl linkers can improve in vivo stability and oral bioavailability. nih.gov This was observed in the development of certain clinical lead compounds where the cyclobutyl group provided a balanced profile of potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Overview of Current Academic Research Trajectories for 4-amino-3-chloro-N-cyclobutylbenzamide and Related Structures

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related substituted benzamides are well-established and provide a strong indication of its potential areas of investigation. A significant area of focus for similar compounds is in the development of antibacterial agents. rsc.org Researchers have synthesized and evaluated various benzamide derivatives for their activity against both Gram-positive and Gram-negative bacteria. rsc.org

Another prominent research avenue for related structures is in the field of oncology. nih.gov Substituted benzamides have been explored for their potential as antineoplastic agents, with studies investigating their cytotoxicity against various cancer cell lines. nih.gov The exploration of benzimidazole (B57391) derivatives, which share structural similarities with benzamides, has also revealed a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antiviral properties. nih.gov Given these precedents, it is plausible that future research on this compound would likely explore its potential in these therapeutic areas.

Historical Perspectives on Substituted Benzamides in Chemical Biology Research

The history of substituted benzamides in chemical and biological research is rich and varied, with significant contributions to both medicine and agriculture. Early research into benzamide derivatives led to the discovery of compounds with a wide range of biological activities. nih.gov In the mid-20th century, the exploration of substituted benzamides gained momentum, leading to the development of important drugs. For instance, sulpiride, a substituted benzamide, was identified in the late 1970s for its potential antidepressant effects. nih.gov

This historical work laid the foundation for the development of a class of drugs known as atypical antipsychotics, with some substituted benzamides showing efficacy in treating conditions like schizophrenia and dysthymia. nih.gov The mechanism of action for many of these compounds involves the modulation of dopamine (B1211576) receptors. nih.gov Beyond their use in neuropharmacology, substituted benzamides have also been investigated for their utility as herbicides and fungicides, demonstrating the broad applicability of this chemical class. nih.gov The ongoing study of benzamide structures is a testament to their enduring importance in the search for new and improved therapeutic and agrochemical agents. acs.orgresearchgate.net

Data on Related Substituted Benzamides

To provide context for the potential properties of this compound, the following table presents data on related substituted benzamide compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Application/Activity |

| 3-Amino-4-chloro-N-isopropylbenzamide | C10H13ClN2O | 212.68 | Investigated for anti-inflammatory and antimicrobial activities. |

| 3-amino-N-benzyl-4-chloro-N-methylbenzamide | C15H15ClN2O | 274.74 | Used in proteomics research. scbt.com |

| 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | 282.75 | Chemical intermediate. nih.gov |

| 4-Amino-3-oxobutanal | C4H7NO2 | 101.10 | Chemical intermediate. nih.gov |

| Amisulpride | C17H27N3O4S | 369.48 | Atypical antipsychotic. drugbank.com |

| Levosulpiride | C15H23N3O4S | 341.43 | Used for dyspepsia and Meniere's syndrome. drugbank.com |

| Moclobemide | C13H17ClN2O2 | 268.74 | Monoamine oxidase inhibitor for major depressive disorder. drugbank.com |

| Procarbazine | C12H19N3O | 221.30 | Antineoplastic agent for Hodgkin's disease. drugbank.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chloro-N-cyclobutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTWKYXXHIRFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC(=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 Chloro N Cyclobutylbenzamide and Its Precursors

Retrosynthetic Analysis of 4-amino-3-chloro-N-cyclobutylbenzamide

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the amide bond. This bond is formed between a 4-amino-3-chlorobenzoic acid derivative and cyclobutylamine (B51885). Further disconnection of the 4-amino-3-chlorobenzoic acid moiety points to a multi-step functionalization of a simpler benzene-based starting material. Key transformations in the forward synthesis would therefore include the formation of the N-cyclobutylbenzamide and the regioselective introduction of the chloro and amino groups onto the aromatic ring.

Classical and Modern Approaches to N-Cyclobutylbenzamide Formation

The creation of the N-cyclobutylbenzamide core of the target molecule can be achieved through various established and contemporary amide bond formation strategies.

Amide Bond Coupling Strategies Employing Carboxylic Acids and Cyclobutylamines

The reaction of a carboxylic acid with an amine is a fundamental transformation in organic synthesis. researchgate.net Traditional methods often involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include acid halides, anhydrides, and carbodiimides. researchgate.net

More recent approaches have focused on the development of more efficient and milder coupling reagents. numberanalytics.comnumberanalytics.com These reagents, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DIC (N,N'-diisopropylcarbodiimide), are designed to improve reaction efficiency and selectivity. numberanalytics.com Catalytic methods, for instance using boronic acids or metal complexes, have also emerged as powerful tools for amide bond formation. numberanalytics.com Enzyme-catalyzed methods, utilizing enzymes like lipases and proteases, offer a highly selective and environmentally friendly alternative under mild conditions. numberanalytics.com

The choice of solvent and temperature plays a crucial role in optimizing these reactions. Polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used due to their ability to dissolve the reactants and stabilize the transition states. numberanalytics.com

Regioselective Halogenation and Amination Methods for Benzene (B151609) Ring Functionalization

The precise introduction of substituents onto the benzene ring is critical for the synthesis of this compound.

Regioselective Halogenation: The ortho-halogenation of N-aryl amides is a key step. Traditional electrophilic aromatic halogenation of N-aryl amides often leads to a mixture of para and ortho/para substituted products. nih.gov However, modern methods have been developed to achieve high regioselectivity. One such method is oxidative halodeboronation, which involves an initial carbonyl-directed borylation followed by a halodeboronation step to introduce the halogen at the desired ortho position. nih.gov This technique offers an efficient and scalable route to halogenated N-heteroarenes under mild conditions. nih.gov

Regioselective Amination: The introduction of an amino group can be achieved through various methods. One common strategy involves the reduction of a nitro group, which can be introduced onto the benzene ring via electrophilic nitration. Another approach is through palladium-catalyzed intramolecular amination of N-allyl-anthranilamides, which can lead to the formation of quinazolin-4-ones and 1,4-benzodiazepin-5-ones in high yields depending on the reaction conditions. nih.gov

Stereoselective Synthesis and Chiral Resolution of Cyclobutyl-Containing Scaffolds

The cyclobutane (B1203170) motif presents unique synthetic challenges due to its stereochemical complexity and the ring's conformational flexibility. calstate.edu

Stereoselective Synthesis: The development of stereoselective methods for the synthesis of substituted cyclobutanes is an active area of research. nih.gov Strategies for achieving stereocontrol include [2+2] cycloadditions, radical cyclizations, and ring contractions. nih.gov For instance, the stereoselective synthesis of cyclobutanes with multiple substituents has been achieved through a sequence of transition metal-catalyzed reactions, including Rh(II)-catalyzed cyclopropanation, Ag(I)-catalyzed regioselective and stereospecific ring expansion, and Rh(I)-catalyzed addition reactions. nih.gov Another approach involves the use of a transient directing group in a palladium-catalyzed C-H arylation of cyclobutylamine to form a cis-3-arylcyclobutan-1-amine product. calstate.edu Visible-light-enabled photoredox catalysis has also been employed for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives from benzocyclobutylamines via a [4+2] cycloaddition. rsc.org

Synthesis of Key Intermediates for this compound

Preparation of N-Cyclobutyl-4-hydroxybenzamide and Analogues

The synthesis of N-cyclobutyl-4-hydroxybenzamide serves as a model for the formation of the N-cyclobutylbenzamide core. This can be achieved by reacting 4-hydroxybenzoic acid with cyclobutylamine using standard amide bond coupling methods as described in section 2.2.1. The synthesis of 4-hydroxybenzamide (B152061) itself can be accomplished by reacting 4-hydroxybenzoic acid with methyl carbamate (B1207046) in the presence of a catalyst such as 1,4-diaza-bicyclo[2.2.2]octane at elevated temperatures. chemicalbook.com

Similarly, the synthesis of 4-amino-3-chlorophenol (B108459), a precursor to the 4-amino-3-chlorobenzoic acid moiety, can be achieved through multiple routes. One method involves the reduction of 3-chloro-4-nitrophenol (B188101) using iron in acetic acid. chemicalbook.com Another approach starts from o-chloronitrobenzene, where a hydroxyl group is introduced in the presence of a strong acid and a molybdenum salt catalyst. chemicalbook.com

Derivatization from 4-amino-3-chlorobenzonitrile (B1332060) and Related Precursors

A common and practical route to this compound begins with the precursor 4-amino-3-chlorobenzonitrile . sigmaaldrich.com This pathway hinges on the chemical transformation of the nitrile functional group into a carboxamide. The synthesis typically proceeds in two main steps: hydrolysis of the nitrile to a carboxylic acid, followed by an amidation reaction.

The initial step involves the hydrolysis of 4-amino-3-chlorobenzonitrile. This can be accomplished under acidic or basic conditions. For instance, refluxing the nitrile in the presence of a strong acid like concentrated hydrochloric acid in an alcoholic solvent can effectively convert the nitrile group to a carboxylic acid, yielding 4-amino-3-chlorobenzoic acid . prepchem.com

Once the carboxylic acid is formed, the subsequent step is the amidation with cyclobutylamine . This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). sci-hub.se The activated carboxylic acid then readily reacts with cyclobutylamine to form the desired amide bond.

A variation of this route could involve the partial hydrolysis of the nitrile to a primary amide, followed by a Hoffman rearrangement, but this is a less direct approach. The direct hydrolysis to the carboxylic acid followed by amidation remains the more prevalent strategy.

Table 1: Synthetic Steps via 4-amino-3-chlorobenzonitrile

| Step | Reactant | Key Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Hydrolysis | 4-amino-3-chlorobenzonitrile | Concentrated HCl, Ethanol, Water | 4-amino-3-chlorobenzoic acid | Reflux |

| 2. Amidation | 4-amino-3-chlorobenzoic acid | SOCl₂ or (COCl)₂, Cyclobutylamine | This compound | Inert solvent, room temp. to reflux |

Routes Involving 4-amino-3-chlorophenol as an Intermediate

An alternative, though more complex, synthetic pathway can be envisioned using 4-amino-3-chlorophenol as a starting intermediate. chemicalbook.comgoogle.com This route is less direct because it requires the conversion of the phenolic hydroxyl group into the target carboxamide functionality. The synthesis of 4-amino-3-chlorophenol itself can be achieved by the reduction of 3-chloro-4-nitrophenol using reagents like iron powder in acetic acid. chemicalbook.com

To proceed from 4-amino-3-chlorophenol, a multi-step sequence is necessary:

Protection of the amine: The amino group is typically protected first to prevent it from interfering in subsequent reactions. Acetylation is a common method.

Activation of the phenol: The phenolic hydroxyl group is not a good leaving group, so it must be converted into a more reactive species, such as a triflate (trifluoromethanesulfonate).

Carbonylation: A carbon monoxide insertion reaction, often catalyzed by a palladium complex (e.g., a Heck or Buchwald-Hartwig carbonylation), can be used to introduce a carboxyl group or an ester functionality.

Amidation: The resulting carboxylic acid or ester is then reacted with cyclobutylamine.

Deprotection: The protecting group on the amine is removed to yield the final product.

This pathway is significantly longer and more technically demanding than the route starting from the benzonitrile (B105546) precursor and is generally less favored for large-scale production unless 4-amino-3-chlorophenol is a readily available and inexpensive starting material. google.compatsnap.com

One-Pot and Multicomponent Reactions for Benzamide (B126) Synthesis

Modern organic synthesis increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, reduced waste, and ability to rapidly generate molecular complexity. researchgate.netresearchgate.net While a specific MCR for this compound is not prominently documented, established MCRs for benzamide synthesis could be adapted. acs.org

One such example is the Ugi four-component reaction (U-4CR) , which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.govmdpi.com To synthesize the target molecule, a modified Ugi reaction might be designed. For instance, using 4-amino-3-chlorobenzoic acid, cyclobutylamine, a suitable isocyanide, and an aldehyde could be explored, although this would likely require subsequent modifications to arrive at the final product.

Another relevant approach is the Passerini three-component reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxyamide. nih.gov

A more direct multicomponent strategy could involve the reaction of an aryne intermediate with an isocyanide and water. acs.org In this scenario, an aryne could be generated from a suitably substituted chlorobenzene (B131634) derivative. The subsequent reaction with an isocyanide and water would furnish the benzamide in a single pot. These reactions offer high convergence and operational simplicity, making them attractive alternatives to traditional linear syntheses. researchgate.net

Table 2: Comparison of Relevant Multicomponent Reactions for Benzamide Synthesis

| Reaction | Components | Product Type | Advantages |

|---|---|---|---|

| Ugi-4CR | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide | High atom economy, modularity. nih.gov |

| Passerini-3CR | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxyamide | Forms C-C and C-O bonds simultaneously. nih.gov |

Exploration of Molecular Interactions and Biochemical Modulation by 4 Amino 3 Chloro N Cyclobutylbenzamide

In Vitro Biochemical Screening Methodologies for Biological Activity Assessment

The initial step in characterizing the biological activity of a novel compound like 4-amino-3-chloro-N-cyclobutylbenzamide involves a battery of in vitro biochemical screening assays. These cell-free systems are designed to rapidly assess the compound's direct interaction with purified molecular targets, such as enzymes or receptors. High-throughput screening (HTS) is a common starting point, allowing for the rapid testing of thousands of compounds against a specific target.

A primary biochemical assay for enzyme targets is the measurement of catalytic activity in the presence of the test compound. This can be achieved through various detection methods, including:

Spectrophotometric and Fluorometric Assays: These methods rely on a change in absorbance or fluorescence upon the conversion of a substrate to a product. They are widely used due to their sensitivity and adaptability to HTS formats.

Luminometric Assays: These assays measure the light produced from a chemical reaction, such as the luciferase-based assays that quantify ATP levels, which can be indicative of kinase activity.

Radiometric Assays: Although less common now due to safety and disposal concerns, these highly sensitive assays use radiolabeled substrates to track enzyme activity.

To confirm initial hits and determine the potency of a compound, dose-response studies are conducted to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Beyond primary screening, a variety of biophysical techniques can be employed to validate the direct binding of the compound to its target and to elucidate the binding thermodynamics and kinetics. These methods include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Surface Plasmon Resonance (SPR): Monitors the binding of a compound to a target immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates).

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, this method assesses the change in the thermal stability of a protein upon ligand binding.

These in vitro biochemical assays provide the foundational data on a compound's potential as a modulator of a specific biological target, guiding further investigation into its cellular effects.

Cellular-Level Investigations of Compound Activity in Biological Systems

Following the identification of potential activity in biochemical assays, it is crucial to assess the compound's effects within a more physiologically relevant context. Cell-based assays provide this next level of investigation, offering insights into a compound's ability to cross cellular membranes, engage its target in a complex intracellular environment, and elicit a cellular response.

A wide array of cell-based assays can be utilized to investigate the biological activity of compounds like this compound, particularly in the context of cancer research:

Cell Viability and Proliferation Assays: These are fundamental assays to determine the cytotoxic or cytostatic effects of a compound. Common methods include the MTT assay, which measures metabolic activity, and direct cell counting.

Apoptosis Assays: To determine if a compound induces programmed cell death, assays that detect markers of apoptosis are used. These include Annexin V staining to identify the externalization of phosphatidylserine (B164497) and assays that measure the activity of caspases, the key executioner enzymes of apoptosis.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). This can reveal if a compound causes cell cycle arrest at a specific checkpoint, a common mechanism for anticancer agents.

Colony Formation Assays: This long-term assay assesses the ability of a single cell to grow into a colony, providing a measure of the compound's effect on clonogenic survival.

Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell. This can be achieved through methods like the cellular thermal shift assay (CETSA), which measures the thermal stabilization of the target protein upon compound binding in intact cells.

Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest.

The choice of cell lines for these investigations is critical and should be relevant to the disease context being studied. For instance, if a compound is hypothesized to target a specific cancer, a panel of cancer cell lines with varying genetic backgrounds would be appropriate.

Elucidation of Molecular Targets and Binding Mechanisms

Based on the activities of structurally related compounds, potential molecular targets for this benzamide (B126) derivative could include:

Protein Kinases: The benzamide moiety is present in numerous kinase inhibitors. For example, N-benzylbenzamide-based compounds have been identified as allosteric inhibitors of Aurora kinase A. nih.gov These inhibitors bind to a pocket distinct from the ATP-binding site, leading to a conformational change that inactivates the enzyme. nih.gov The amino and chloro substituents on the phenyl ring of this compound would be expected to significantly influence its binding affinity and selectivity for specific kinases.

Dioxygenases: While less common, some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov These inhibitors often chelate the heme iron in the enzyme's active site. The potential for a benzamide to interact with the active site of IDO1 or the related tryptophan 2,3-dioxygenase (TDO) would depend on the specific stereochemistry and electronic properties conferred by its substituents.

Other Enzymes: Benzamide derivatives have also been identified as inhibitors of histone deacetylases (HDACs) and acetylcholinesterase, demonstrating the versatility of this scaffold.

Binding Mechanisms:

The binding mechanism of a benzamide derivative is highly dependent on the specific target. In the case of kinase inhibition, the amide group can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase domain in ATP-competitive inhibitors. For allosteric inhibitors, the interactions are more varied and depend on the specific topology of the allosteric pocket.

For metalloenzymes like IDO1, the interaction often involves coordination with the metal cofactor. The amino group or other functionalities on the benzamide ring could potentially participate in such interactions.

Molecular docking studies are a powerful computational tool to predict and visualize the binding modes of small molecules within the active site of a target protein. Such studies could generate hypotheses about the specific interactions between this compound and its potential targets, guiding further experimental validation.

Enzymatic Assays and Inhibition Kinetics for Specific Protein Modulators

Once a molecular target has been identified, detailed enzymatic assays and inhibition kinetics studies are performed to characterize the mechanism of inhibition. These studies are crucial for understanding how a compound affects the catalytic function of an enzyme and for optimizing its properties as a potential therapeutic agent.

Studies on Aurora Kinase Inhibition by Benzamide-Related Scaffolds

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis, and their overexpression is linked to various cancers. researchgate.net They are, therefore, attractive targets for cancer therapy. Recently, a novel allosteric inhibitor of Aurora kinase A (AurkA) with an N-benzylbenzamide backbone was discovered. nih.gov This compound, designated 6h, was found to suppress both the catalytic and non-catalytic functions of AurkA with an IC50 of 6.50 μM. nih.gov

The inhibition kinetics of such a compound would typically be investigated by measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor. The data would then be fitted to different models of enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed) using graphical methods like Lineweaver-Burk or Dixon plots. For an allosteric inhibitor like the N-benzylbenzamide derivative, a non-competitive or mixed-type inhibition pattern with respect to ATP would be expected, as it does not bind to the ATP-binding site.

The following table summarizes hypothetical kinetic data for a benzamide-based Aurora kinase inhibitor, illustrating the type of information that would be sought in such studies.

| Inhibitor Concentration (µM) | Apparent Km for ATP (µM) | Apparent Vmax (relative units) | Inhibition Type |

| 0 | 15 | 100 | - |

| 5 | 15 | 50 | Non-competitive |

| 10 | 15 | 25 | Non-competitive |

This is a hypothetical data table for illustrative purposes.

Investigations into Indoleamine 2,3-Dioxygenase (IDO) or Tryptophan 2,3-Dioxygenase (TDO) Modulation (if applicable to the benzamide class)

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govwikipedia.org Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. nih.gov Thus, IDO1 and TDO are significant targets for cancer immunotherapy.

While direct evidence for benzamide-based inhibitors of IDO1 or TDO is scarce, related heterocyclic structures like benzimidazoles have shown promise. nih.gov The investigation into whether the benzamide class, including this compound, could modulate these enzymes would involve similar enzymatic assays.

An enzymatic assay for IDO1 or TDO would typically monitor the consumption of tryptophan or the formation of N-formylkynurenine. This can be done using HPLC-based methods or spectrophotometrically by measuring the absorbance of kynurenine. Inhibition kinetics studies would be performed to determine the mechanism of inhibition, with a particular focus on whether the compound interacts with the heme cofactor, which is a common mechanism for IDO1 inhibitors.

Pathway Analysis and Cellular Signaling Perturbations Induced by the Compound

The ultimate biological effect of a compound is determined by its ability to perturb cellular signaling pathways. Pathway analysis aims to understand the downstream consequences of target engagement by the compound. Given the potential of benzamide scaffolds to inhibit protein kinases and other key enzymes, this compound could plausibly modulate several cancer-related signaling pathways.

Potential Signaling Pathways Modulated by Benzamide Derivatives:

PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Some flavonoid-based amide derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis. nih.gov A benzamide compound targeting an upstream kinase could indirectly modulate this pathway.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Some N-2-(phenylamino) benzamide derivatives have been shown to suppress the activation of the NF-κB pathway in cancer cells.

Cell Cycle Control Pathways: As Aurora kinases are key regulators of mitosis, an inhibitor targeting these kinases would directly impact cell cycle progression. researchgate.net This would manifest as an arrest in the G2/M phase of the cell cycle, leading to polyploidy and ultimately apoptosis. nih.gov

Drug Efflux Pathways: Some benzamide derivatives have been found to inhibit the ABCG2 transporter, a protein that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. nih.gov By inhibiting this transporter, a benzamide compound could potentially re-sensitize resistant cancer cells to other anticancer agents.

To investigate these potential effects of this compound, a variety of cellular and molecular biology techniques would be employed. Western blotting would be used to measure the phosphorylation status and expression levels of key proteins in these pathways (e.g., p-AKT, p-ERK, Bcl-2, Bax). Immunofluorescence microscopy could visualize the subcellular localization of key proteins and cellular structures, such as the mitotic spindle. Gene expression profiling using techniques like RNA sequencing could provide a global view of the transcriptional changes induced by the compound, offering a comprehensive understanding of its impact on cellular signaling networks.

The following table summarizes potential cellular effects and the signaling pathways that could be investigated for a compound like this compound.

| Cellular Effect | Potential Signaling Pathway | Key Proteins to Analyze |

| G2/M cell cycle arrest | Aurora Kinase Pathway | p-Aurora A/B/C, p-Histone H3 |

| Apoptosis | Intrinsic Apoptosis Pathway | Bcl-2, Bax, Cleaved Caspase-3 |

| Reduced Proliferation | PI3K/AKT/mTOR Pathway | p-PI3K, p-AKT, p-mTOR |

| Anti-inflammatory effects | NF-κB Pathway | p-IκBα, nuclear p65 |

This table presents a hypothetical framework for pathway analysis.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound." The search yielded results for structurally similar but distinct compounds, none of which match the requested molecule for the subject of the article.

Due to the absence of research findings, data on molecular interactions, biochemical modulation, or structure-function relationships for "this compound," it is not possible to generate the requested scientific article. Creating content based on related but different molecules would be scientifically inaccurate and would not adhere to the strict requirements of the request.

Structure Activity Relationship Sar and Rational Design of 4 Amino 3 Chloro N Cyclobutylbenzamide Derivatives

Systematic Modification of the Benzamide (B126) Core

The substituted benzamide core is a common motif in pharmacologically active compounds, and its electronic and steric properties are critical determinants of target interaction. mdpi.com Modifications to the substituents on the phenyl ring can profoundly affect binding affinity, selectivity, and pharmacokinetic properties.

The electronic nature of substituents on the aromatic ring significantly influences the molecule's interaction with its biological target. In related heterocyclic compounds like 4-aminoquinolines, electron-withdrawing groups at positions analogous to the 3-chloro position have been shown to be crucial for activity. nih.govresearchgate.net The chlorine atom at the 3-position in the 4-amino-3-chloro-N-cyclobutylbenzamide scaffold is an electron-withdrawing group, which can impact the pKa of the 4-amino group and influence hydrogen bonding capabilities.

Systematic replacement of the 3-chloro and 4-amino groups would be a key strategy in an SAR study. For instance, replacing the chlorine with other halogens (F, Br, I) or with non-halogen electron-withdrawing groups (e.g., -CF₃, -CN) could fine-tune the electronic properties and lipophilicity, potentially enhancing potency or altering selectivity. acs.org Similarly, modification of the 4-amino group, such as through alkylation or acylation, would probe its role as a hydrogen bond donor.

Table 1: Hypothetical SAR of the Benzamide Core Based on Established Principles

This table illustrates potential activity changes based on general medicinal chemistry principles, such as the importance of electron-withdrawing groups at R1 and a primary amine at R2 for maintaining hydrogen bonding capacity.

The N-substituted moiety of a benzamide is critical for defining its interaction with the binding pocket of a target protein. The N-cyclobutyl group is not merely a passive linker; its size, shape, and conformational properties are integral to molecular recognition. nih.gov Replacing the cyclobutyl ring with other cyclic or acyclic alkyl groups allows chemists to explore the steric and conformational requirements of the binding site. nih.gov

Studies on similar benzamide series have shown that both the size and the conformational flexibility of the N-substituent are critical. nih.govnih.gov For example, increasing the ring size (e.g., to cyclopentyl or cyclohexyl) or decreasing it (to cyclopropyl) would alter how the molecule fits within a hydrophobic pocket. Acyclic substituents (e.g., n-butyl, isobutyl) would introduce more conformational flexibility, which could be either beneficial or detrimental to binding affinity depending on the target's characteristics. nih.gov

Table 2: Impact of N-Substituent Variation on Binding Affinity

This table demonstrates how altering the N-substituent can probe the size, shape, and conformational requirements of a target's binding pocket.

Conformational Analysis of the Cyclobutyl Ring and its Role in Molecular Recognition

Unlike a planar aromatic ring, the cyclobutane (B1203170) ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms. nih.govlibretexts.org This non-planar, three-dimensional structure is a key feature in drug design. nih.gov The puckered conformation allows the substituents attached to the ring to project into specific vectors in 3D space, which can be critical for achieving the correct orientation for binding to a biological target. nih.govnih.gov This conformational restriction can be advantageous compared to a more flexible acyclic chain, as it reduces the entropic penalty upon binding. The specific puckered conformation can direct the benzamide portion of the molecule into a favorable orientation for interaction with a receptor. nih.gov

Design Principles for Modulating Target Selectivity and Potency

Modulating target selectivity and potency is a primary goal of derivative synthesis. Key principles include:

Conformational Locking: Introducing structural elements that reduce the number of available conformations can lead to higher potency by "pre-paying" the entropic cost of binding. nih.govmdc-berlin.de Replacing the cyclobutyl ring with a more rigid bicyclic system is one such strategy.

Exploiting Unique Interactions: By understanding the topology of the target's binding site, derivatives can be designed to form specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) that are not possible with off-targets, thereby increasing selectivity. nih.gov

Fine-Tuning Physicochemical Properties: Adjusting properties like lipophilicity (logP) and electronic distribution by changing substituents can optimize both target engagement and broader drug-like properties. For example, the introduction of fluorine atoms can sometimes enhance binding affinity. nih.govresearchgate.net

Ligand-Based and Structure-Based Design Strategies for Derivative Synthesis

The rational design of new derivatives typically follows two major pathways: ligand-based and structure-based design. iaanalysis.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.govquora.com It relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing a series of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies also fall under this category, creating mathematical models that correlate chemical structure with activity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography), SBDD becomes a powerful tool. iaanalysis.comslideshare.net Researchers can use computational docking programs to simulate how a designed derivative of this compound fits into the target's binding site. nih.gov This allows for the rational design of modifications that improve the "fit" and enhance binding interactions, leading to increased potency and selectivity. iaanalysis.com

Computational Chemistry in SAR Studies

Computational chemistry is an indispensable tool in modern SAR studies, accelerating the drug design process. oncodesign-services.com

Molecular Modeling: This allows researchers to visualize the 3D structure of this compound and its derivatives, analyze their conformational possibilities, and compare their shapes and electronic properties. numberanalytics.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that quantitatively link variations in molecular structure to changes in biological activity. numberanalytics.comnih.gov These models can predict the activity of newly designed compounds before they are synthesized, helping to prioritize which derivatives to pursue.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the ligand and its target protein over time, providing insights into the stability of the binding pose and the specific interactions that hold the complex together. oncodesign-services.com

By integrating these computational methods with traditional synthetic chemistry and biological testing, researchers can more efficiently navigate the complex landscape of SAR to develop optimized derivatives. oncodesign-services.comnih.gov

Quantum Mechanical Calculations for Electronic and Steric Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic and steric properties of molecules. nih.gov For this compound, these calculations can provide a detailed picture of its three-dimensional structure and electron distribution, which are crucial for its interaction with biological targets.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations. nih.gov These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with a biological receptor, such as through hydrogen bonding or electrostatic interactions.

Table 1: Hypothetical Electronic Properties of this compound Derivatives Calculated by DFT

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | -5.87 | -1.23 | 4.64 | 3.45 |

| 4-amino-3-fluoro-N-cyclobutylbenzamide | -5.92 | -1.18 | 4.74 | 3.62 |

| 4-amino-3-bromo-N-cyclobutylbenzamide | -5.81 | -1.29 | 4.52 | 3.38 |

| 4-nitro-3-chloro-N-cyclobutylbenzamide | -6.54 | -2.11 | 4.43 | 5.89 |

Note: The data in this table is illustrative and intended to represent the types of results obtained from quantum mechanical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov This method is instrumental in understanding the specific interactions between this compound derivatives and their protein targets. nih.gov By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. nih.govnih.gov

The docking process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. nih.gov These simulations can reveal conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy. The root mean square deviation (RMSD) of the ligand and protein atoms during the simulation is often analyzed to assess the stability of the complex. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound Derivatives with a Hypothetical Protein Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| This compound | -8.5 | TYR234, LYS89, ASP145 | 3 |

| 4-amino-3-fluoro-N-cyclobutylbenzamide | -8.2 | TYR234, LYS89, ASP145 | 3 |

| 4-amino-3-bromo-N-cyclobutylbenzamide | -8.9 | TYR234, LYS89, ASP145, PHE312 | 4 |

| 4-nitro-3-chloro-N-cyclobutylbenzamide | -7.1 | LYS89, ASP145 | 2 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing their synthesis and testing.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development. A successful QSAR model can provide valuable insights into the structural features that are important for activity and guide the design of more potent analogs.

Fragment-Based Drug Design Approaches Utilizing the this compound Scaffold

Fragment-Based Drug Design (FBDD) is a powerful strategy for the discovery of lead compounds that starts with the identification of small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments typically have weak affinity but high ligand efficiency. The this compound scaffold can be utilized in FBDD in two main ways: as a starting fragment itself or as a scaffold for growing or linking other identified fragments.

If the this compound core is identified as a fragment hit, various strategies can be employed to grow it into a more potent lead compound. This can involve adding functional groups to the scaffold that can form additional interactions with the target protein, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy. nih.gov

Alternatively, the distinct chemical features of the this compound scaffold, such as the aromatic ring, the amino and chloro substituents, and the cyclobutylamide group, can be considered as individual fragments. If different fragments are found to bind to adjacent sites on the protein, they can be linked together using a suitable chemical linker to create a larger, more potent molecule. The this compound structure provides a rigid and synthetically accessible framework for such linking strategies. The use of three-dimensional fragments, such as those incorporating a cyclobutane ring, is of increasing interest in FBDD to explore a wider chemical space beyond flat aromatic systems. nih.govvu.nl

Advanced Research Methodologies and Analytical Techniques in 4 Amino 3 Chloro N Cyclobutylbenzamide Research

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide information on the number and environment of protons in the molecule. For 4-amino-3-chloro-N-cyclobutylbenzamide, one would expect to see distinct signals for the aromatic protons, the amine (NH2) protons, the amide (NH) proton, and the protons of the cyclobutyl group. The chemical shifts (δ) and coupling constants (J) of these signals would confirm the substitution pattern on the benzene (B151609) ring and the connectivity of the cyclobutyl amide moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

A publication on a series of N-substituted-3-chloro-2-azetidinones provides an example of the detailed structural information that can be obtained from NMR data, including chemical shifts and coupling constants for various protons and carbons in complex heterocyclic systems. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures)

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 150 |

| Amine (NH₂) | 4.0 - 5.0 (broad) | - |

| Amide (NH) | 8.0 - 9.0 (broad) | - |

| Cyclobutyl CH | 4.0 - 4.5 (methine) | 45 - 55 (methine) |

| Cyclobutyl CH₂ | 1.5 - 2.5 | 15 - 30 |

| Carbonyl C=O | - | 165 - 175 |

Note: The data in this table is predictive and based on general values for similar functional groups and the analysis of structurally related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns. In the context of this compound research, MS would be used to confirm the successful synthesis of the target molecule by identifying its molecular ion peak.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, further confirming its identity. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion, yielding smaller, characteristic ions that can help to piece together the molecule's structure. For instance, cleavage of the amide bond would be an expected fragmentation pathway.

While specific mass spectrometry data for this compound is not published, a study on the metabolism of 3-chloro-4-fluoroaniline (B193440) utilized a combination of HPLC-MS and HPLC-MS/MS to identify numerous metabolites, showcasing the power of these techniques in tracking molecular transformations. researchgate.net

X-ray Crystallography for Determining Ligand-Target Complex Structures

In drug discovery research, obtaining the crystal structure of a ligand bound to its target is invaluable for understanding the molecular basis of their interaction and for guiding the design of more potent and selective analogs. While no crystal structure for this compound is currently available in the public domain, research on the crystal structure of N-butyl-2,3-bis(dicyclohexylamino)cyclopropeniminium chloride provides an example of how X-ray crystallography can elucidate the complex three-dimensional arrangement of atoms in a molecule. researchgate.net

Advanced Chromatographic and Separation Methods for Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of a target compound from a reaction mixture. For this compound, a combination of chromatographic methods would likely be employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity assessment of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a pH modifier, would be a standard approach for this compound. The retention time of the compound would be a key characteristic for its identification under specific chromatographic conditions.

A study on the direct determination of benzamides in serum utilized a column-switching high-performance liquid chromatographic method, demonstrating the adaptability of HPLC for complex sample matrices. nih.gov

Column chromatography is a preparative technique used to separate larger quantities of a compound. For the purification of this compound, silica (B1680970) gel would likely be used as the stationary phase, with a solvent system (eluent) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired product from starting materials and byproducts.

Isotopic Labeling Strategies for Investigating Reaction Mechanisms and Metabolic Pathways

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope. researchgate.net This allows researchers to trace the fate of the labeled molecule through a chemical reaction or a biological system. Common stable isotopes used in this context include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov

In the study of this compound, isotopic labeling could be employed to:

Elucidate Reaction Mechanisms: By selectively labeling one of the reactants, the movement of the labeled atom can be tracked to determine the step-by-step process of the chemical transformation.

Investigate Metabolic Pathways: If the compound is being studied for its biological activity, introducing an isotopically labeled version into a biological system (in vitro or in vivo) allows for the identification of its metabolites using techniques like mass spectrometry. nih.gov This is crucial for understanding how the compound is processed and eliminated by an organism.

Research on the metabolism of 3-chloro-4-fluoroaniline in rats made use of ¹⁴C-radiolabelling to investigate its metabolic fate, highlighting the utility of this approach. researchgate.net

High-Throughput Screening (HTS) Platforms for Compound Library Profiling

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov If this compound were part of a larger library of structurally related benzamides, HTS could be used to efficiently screen for potential biological targets or activities.

HTS platforms typically involve miniaturized assays in microtiter plates (e.g., 96-well or 384-well formats) and robotic handling systems to manage the large number of samples. mdpi.com The assays can be designed to measure a wide range of biological endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability.

A study on the development of a high-throughput behavioral assay for screening novel anxiolytics in larval zebrafish demonstrates the application of HTS in identifying compounds with specific biological effects. mdpi.com While no specific HTS data for this compound is available, the general principles of HTS would be applicable to the screening of this and other benzamide (B126) derivatives. nih.gov

Bioanalytical Method Development for Compound Quantification in Preclinical Biological Matrices

The development of robust and reliable bioanalytical methods is fundamental for the quantitative determination of this compound in preclinical biological matrices such as plasma, urine, and tissue homogenates. These methods are essential for accurately characterizing the pharmacokinetic profile of the compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity, selectivity, and speed. thermofisher.com

A typical bioanalytical method development and validation workflow for this compound would involve several key stages: sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines.

Sample Preparation

The primary objective of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. thermofisher.com Common techniques employed for small molecules like this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. thermofisher.com While quick, it may result in less clean extracts compared to other methods, potentially leading to matrix effects. thermofisher.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and is optimized based on the physicochemical properties of this compound. nih.gov LLE generally provides cleaner extracts than PPT. nih.gov

Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and sample cleanup. It utilizes a solid sorbent packed in a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the chemical nature of the compound.

An internal standard (IS) is crucial for accurate quantification. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., 4-amino-3-chloro-N-[¹³C₄]cyclobutylbenzamide or this compound-d₄). If a stable isotope-labeled IS is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior may be used. nih.gov The IS is added to all samples, calibrators, and quality control samples at a constant concentration early in the sample preparation process to compensate for variability in extraction recovery and matrix effects. researchgate.net

Chromatographic Separation

The prepared sample extract is then subjected to chromatographic separation, typically using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). The goal is to separate this compound from the internal standard and any remaining endogenous matrix components before they enter the mass spectrometer. nih.gov

Reversed-phase chromatography is a common approach for compounds of intermediate polarity like this compound. A C18 column is a frequent first choice for method development. nih.gov The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape within a short run time. nih.gov

Table 1: Illustrative UPLC Method Parameters for the Analysis of this compound in Rat Plasma

| Parameter | Condition |

| Chromatography System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Total Run Time | 3.0 min |

Mass Spectrometric Detection

Following chromatographic separation, the analyte and internal standard are detected using a triple quadrupole mass spectrometer. This instrument is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it is typically operated in the positive ion mode. nih.gov

In MRM, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of the analyte, known as the precursor ion. This ion is then fragmented in the second quadrupole (Q2), the collision cell, by collision-induced dissociation with an inert gas like argon. The third quadrupole (Q3) is then set to monitor a specific, stable fragment ion, known as the product ion. The precursor-to-product ion transition is highly specific to the analyte's structure. nih.gov The instrument parameters, such as declustering potential, collision energy, and cell exit potential, are optimized for both the analyte and the internal standard to maximize signal intensity.

Table 2: Illustrative Mass Spectrometer Parameters for the Analysis of this compound

| Parameter | Analyte (this compound) | Internal Standard (IS) |

| Mass Spectrometer | Sciex API 4000 | Sciex API 4000 |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | To be determined experimentally (e.g., 267.1 > 198.1) | To be determined experimentally |

| Declustering Potential (DP) | Optimized Value (e.g., 60 V) | Optimized Value (e.g., 60 V) |

| Collision Energy (CE) | Optimized Value (e.g., 25 eV) | Optimized Value (e.g., 25 eV) |

| Ion Source Gas 1 | 50 psi | 50 psi |

| Ion Source Gas 2 | 50 psi | 50 psi |

| Curtain Gas | 30 psi | 30 psi |

| Temperature | 500 °C | 500 °C |

Method Validation

A developed bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Validation is performed according to established guidelines from regulatory agencies. The key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. nih.gov

Accuracy and Precision: The closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision). These are assessed at multiple concentration levels (lower limit of quantification, low, medium, and high QC). researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govthermofisher.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extracted spiked samples to that in post-extracted spiked samples. researchgate.net

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. researchgate.net

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). nih.gov

Table 3: Illustrative Summary of Method Validation Results

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | Within ±8.0% |

| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 7.5% |

| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 9.0% |

| Extraction Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | Minimal and compensated by IS | < 10% |

| Stability | Stable under tested conditions | Passed |

The successful development and validation of such a bioanalytical method enable the reliable quantification of this compound in preclinical studies, providing the high-quality data necessary for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Perspectives and Emerging Avenues in 4 Amino 3 Chloro N Cyclobutylbenzamide Research

Exploration of Undiscovered Biological Activities and Novel Molecular Targets

The core benzamide (B126) structure is a privileged scaffold in medicinal chemistry, known to interact with a variety of receptors and enzymes. walshmedicalmedia.comresearchgate.net The future exploration of 4-amino-3-chloro-N-cyclobutylbenzamide should begin with broad phenotypic screening to uncover novel biological activities. The known activities of related benzamides, such as dopamine (B1211576) receptor antagonism and inhibition of enzymes like histone deacetylases (HDACs) or dipeptidyl peptidase-IV (DPP-IV), provide a logical starting point for investigation. nih.govnih.govnih.govnih.gov

The specific substituents on this compound are predicted to significantly influence its biological profile. The 4-amino and 3-chloro groups on the aromatic ring can modulate the electronic properties and binding interactions, while the N-cyclobutyl group affects lipophilicity and conformational flexibility. Structure-activity relationship (SAR) studies on related N-substituted benzamides have shown that such modifications are critical for antiproliferative activity. nih.gov Future research could reveal unexpected activities in areas such as infectious diseases, inflammatory conditions, or metabolic disorders.

The identification of novel molecular targets is a key objective. High-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could pinpoint specific protein interactions. For instance, various substituted benzamides have been identified as potent tubulin inhibitors that target the colchicine (B1669291) binding site, suggesting a potential anticancer application. nih.govresearchgate.net

Table 1: Hypothetical Biological Screening Profile for this compound

| Target Class | Specific Target (Example) | Predicted Activity | Rationale |

| GPCRs | Dopamine D2/D3 Receptors | Antagonist | Common activity for substituted benzamides. nih.govnih.gov |

| Enzymes | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibitor | N-substituted aminobenzamide scaffolds show DPP-IV inhibition. nih.govnih.gov |

| Enzymes | Histone Deacetylase 2 (HDAC2) | Inhibitor | Benzamide derivatives are known HDAC inhibitors. nih.gov |

| Ion Channels | KATP Channels | Agonist | Cyclobutylamino groups are found in KATP channel agonists. mdpi.com |

| Cytoskeletal Proteins | Tubulin | Polymerization Inhibitor | Benzamide derivatives can target the colchicine binding site. nih.gov |

Development of Innovative Synthetic Routes for Complex and Diverse Analogues

To fully explore the therapeutic potential and build a comprehensive structure-activity relationship (SAR) profile, the development of efficient and versatile synthetic routes is essential. Traditional synthesis of benzamides involves the coupling of an activated carboxylic acid (like an acid chloride) with an amine. mdpi.com While reliable, this method can have limitations when creating diverse libraries of compounds.

Future synthetic efforts should focus on innovative, modern methodologies that allow for rapid diversification. For example, novel three-component reactions using isocyanides, alkyl halides, and water have emerged as a powerful and sustainable method for amide synthesis, offering a complementary approach to traditional coupling. catrin.com Such methods could allow for the late-stage functionalization of complex molecules, providing a valuable tool for optimizing lead compounds. catrin.com

A key future direction will be the modular synthesis of a library of analogues. This would involve systematically varying the substituents at three key positions:

The Aromatic Ring: Replacing the chloro and amino groups with other halogens, alkyl, alkoxy, or nitro groups to probe electronic and steric effects.

The Amide Nitrogen: Replacing the cyclobutyl group with other cyclic or acyclic alkyl and aryl groups to optimize pharmacokinetic properties.

The Benzamide Core: Exploring alternative heterocyclic scaffolds to expand the chemical space.

Table 2: Proposed Strategy for Analogue Synthesis and Diversification

| Position of Variation | Rationale for Modification | Example Moieties to Introduce | Potential Synthetic Method |

| Aromatic Ring | Modulate electronic properties, hydrogen bonding, and target interactions. | -F, -Br, -CH3, -OCH3, -NO2 | Nucleophilic aromatic substitution; Buchwald-Hartwig amination. |

| N-Substituent | Tune solubility, lipophilicity, metabolic stability, and cell permeability. | Cyclopentyl, Piperidinyl, Benzyl, Phenyl | Amidation with diverse primary/secondary amines. mdpi.com |

| Scaffold | Explore novel intellectual property space and discover new binding modes. | Pyridine, Pyrimidine, Thiophene | Heterocyclic carboxylic acid starting materials. |

Integration with Systems Biology Approaches for Comprehensive Biological Insights

To move beyond a single-target, single-pathway understanding, the integration of systems biology is a critical future avenue. Systems biology provides a holistic view of a compound's effects by measuring changes across the proteome, transcriptome, and metabolome. drugtargetreview.comnih.gov This approach is invaluable for identifying the mechanism of action, predicting off-target effects, and discovering biomarkers of response or toxicity. drugtargetreview.comresearchgate.net

A proposed workflow would involve treating various cell lines (e.g., cancer cells, primary human cells) with this compound and then applying 'omics' technologies.

Transcriptomics (RNA-Seq): Would reveal which gene expression pathways are perturbed by the compound.

Proteomics (Mass Spectrometry): Would identify changes in protein abundance and post-translational modifications, helping to confirm targets and affected pathways. nih.gov

Metabolomics: Would show how the compound alters cellular metabolism, which is particularly relevant for cancer or metabolic disease research.

The resulting high-dimensional data can be analyzed using bioinformatics to build network models of the drug's action, providing a comprehensive biological signature. nih.gov This approach can help prioritize indications and de-risk further development by flagging potential liabilities early. drugtargetreview.com

Application as Chemical Probes for Elucidating Biological Pathway Mechanisms

Should this compound or one of its analogues demonstrate high potency and selectivity for a specific molecular target, it could be developed into a chemical probe. nih.govnumberanalytics.com Chemical probes are indispensable tools in chemical biology for dissecting complex cellular pathways and validating new drug targets. nih.gov A high-quality probe allows researchers to modulate the function of a specific protein in a temporal and often reversible manner, which is a powerful technique for studying its role in a biological system. nih.gov

The development of this compound into a probe would require:

Rigorous SAR studies to confirm that its biological effect is due to on-target activity.

Demonstration of high selectivity over other related targets.

Synthesis of a tagged version of the molecule (e.g., with a biotin (B1667282) or alkyne handle) for use in affinity purification or photo-affinity labeling experiments. These experiments are crucial for unequivocally identifying the protein targets within a cell lysate. nih.gov

Once validated, such a probe could be used to investigate the downstream consequences of inhibiting its target, helping to map signaling networks and understand disease mechanisms on a molecular level. nih.gov

Opportunities in Targeted Delivery Systems and Prodrug Strategies through Chemical Design

Even a potent compound can fail if it has poor pharmacokinetic properties or off-target toxicity. escholarship.org Chemical design offers two powerful strategies to overcome these hurdles: targeted delivery and prodrugs.

Targeted Drug Delivery: This strategy aims to deliver the therapeutic agent specifically to diseased cells or tissues, sparing healthy ones. mjpms.ingoogle.com For this compound, this could be achieved by conjugating it to a targeting ligand. For example, if the compound shows anticancer activity, it could be linked to an antibody or peptide that binds to a receptor overexpressed on tumor cells, such as the folate receptor. nih.govnih.gov This approach can increase drug concentration at the site of action, enhancing efficacy and reducing systemic side effects. nih.gov

Prodrug Strategies: A prodrug is an inactive or less active derivative that is converted into the active drug within the body. nih.goveurekaselect.com This approach can be used to improve properties like solubility, permeability, or metabolic stability. researchgate.net The structure of this compound offers several handles for prodrug design:

The 4-amino group: This primary amine could be converted into a carbamate (B1207046), an amide, or a phosphate (B84403) ester. A phosphate prodrug, for instance, would dramatically increase aqueous solubility and could be cleaved by endogenous phosphatases to release the active parent drug. nih.gov

The amide N-H: While more challenging, modification at this position is also a possibility.

A prodrug approach could significantly enhance the "druggability" of the compound, for example, by improving its oral bioavailability. eurekaselect.comacs.org

Table 3: Potential Prodrug Strategies for this compound

| Functional Group | Prodrug Moiety | Linkage | Goal of Modification |

| 4-Amino Group | Phosphate | Phosphoester | Improve aqueous solubility. nih.gov |

| 4-Amino Group | Amino Acid | Amide | Target amino acid transporters for improved absorption. |

| 4-Amino Group | PEG (Polyethylene Glycol) | Carbamate | Increase half-life and reduce immunogenicity. |

Addressing Contemporary Challenges in Compound Optimization and Preclinical Development

The path from a promising "hit" compound to a clinical candidate is fraught with challenges. The optimization phase for this compound would require a multi-parameter approach to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. escholarship.org

Key challenges and the strategies to address them include:

Improving Potency and Selectivity: Iterative cycles of chemical synthesis and biological testing, guided by computational modeling and SAR, will be necessary to enhance on-target activity while minimizing off-target effects. nih.govnih.gov

Optimizing Pharmacokinetics: The N-cyclobutyl group and chloro-substituent suggest a degree of lipophilicity. This must be carefully balanced to ensure good membrane permeability without causing poor solubility or high metabolic turnover. In vitro ADME assays (e.g., Caco-2 for permeability, microsomes for metabolic stability) will be crucial.

Identifying and Mitigating Toxicity: Early toxicity screening using in vitro assays and in silico models is essential to flag potential liabilities. The amino-chloro-aromatic motif could be susceptible to metabolic activation, a possibility that needs to be investigated.

Preclinical Development: Once an optimized lead candidate is identified, it must undergo rigorous preclinical evaluation. This includes in vivo efficacy studies in relevant animal models of disease, formal toxicology studies to establish a safety profile, and formulation development to create a stable and deliverable drug product. nih.govyoutube.com These steps are resource-intensive but mandatory for advancing to human clinical trials.

The successful navigation of these challenges requires an integrated, multidisciplinary effort combining medicinal chemistry, pharmacology, and drug metabolism and pharmacokinetics (DMPK) expertise.

Q & A

Q. How can researchers optimize the synthesis of 4-amino-3-chloro-N-cyclobutylbenzamide to improve yield and purity?